3-Isocyanopropanenitrile

Description

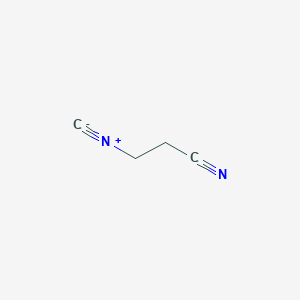

Structure

3D Structure

Properties

Molecular Formula |

C4H4N2 |

|---|---|

Molecular Weight |

80.09 g/mol |

IUPAC Name |

3-isocyanopropanenitrile |

InChI |

InChI=1S/C4H4N2/c1-6-4-2-3-5/h2,4H2 |

InChI Key |

VNKVCUYBOPCJEY-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isocyanopropanenitrile and Its Advanced Intermediates

Established Synthetic Routes to 3-Isocyanopropanenitrile (B6282594)

The traditional and most well-documented methods for synthesizing this compound rely on classical organic reactions, primarily the dehydration of a corresponding formamide (B127407) precursor.

Dehydration-Based Approaches from Formamides

The dehydration of N-substituted formamides is the most common and versatile method for the synthesis of isocyanides. researchgate.netresearchgate.net This transformation involves the removal of a water molecule from the formamide precursor, N-(2-cyanoethyl)formamide, to yield the target isocyanide. A variety of dehydrating agents have been employed for this purpose, each with its own set of reaction conditions and efficiencies.

Commonly used reagents include phosphorus oxychloride (POCl₃), phosgene (B1210022) and its derivatives (e.g., triphosgene), and p-toluenesulfonyl chloride (p-TsCl). researchgate.netrsc.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproducts. researchgate.netmdpi.com For instance, the use of phosphorus oxychloride in triethylamine at low temperatures (0 °C) has been reported as a highly efficient and rapid method, often yielding the desired isocyanide in excellent yields within minutes. researchgate.netmdpi.com

| Dehydrating Agent | Base | Typical Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine | Triethylamine (solvent-free) | 0 °C, < 5 min | High to Excellent |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine | Dichloromethane | Room Temperature | Good to Excellent |

| Triphosgene | Triethylamine | Dichloromethane | 0 °C to Room Temp | High |

Alternative Preparative Strategies

While formamide dehydration remains the predominant route, alternative strategies for isocyanide synthesis have been explored. Historically, one of the first methods involved the reaction of alkyl halides with silver cyanide. youtube.com However, this method is often limited by the high cost and toxicity of the silver salt and is not widely used in modern synthesis. youtube.com

Other methods that serve as alternatives to formamide dehydration include the reaction of primary amines with chloroform (B151607) and a strong base (the carbylamine reaction), although this method is often plagued by low yields and the use of hazardous reagents. For a molecule like this compound, these alternative routes are generally less efficient and practical than the well-established dehydration protocols.

Development of Novel and Efficient Synthetic Protocols

Recent research has focused on developing more efficient, sustainable, and safer methods for the synthesis of isocyanides, moving away from toxic and hazardous reagents.

Transition Metal-Catalyzed Synthetic Pathways

The application of transition metal catalysis in the synthesis of isocyanides is an area of growing interest. While many reports focus on the synthesis of transition metal-isocyanide complexes rather than the free isocyanide itself, these methods showcase novel reactivity. rsc.org For instance, transition metal carbonyl compounds can react with lithium salts of silylated amines to yield the corresponding isocyanide derivatives. rsc.org Palladium-catalyzed cyanation reactions are well-established for the synthesis of nitriles from aryl or vinyl halides using cyanide sources. isuct.ru While this directly produces the nitrile functional group, related catalytic systems that could generate isocyanides are a subject of ongoing research. The direct, catalytic synthesis of aliphatic isocyanides like this compound from simple precursors remains a challenging but important goal.

Photo- and Electrochemical Synthesis Approaches

Modern synthetic chemistry has increasingly turned to photo- and electrochemistry to drive reactions under mild conditions, often avoiding harsh reagents.

Electrochemical Synthesis: Electrochemical methods offer a powerful alternative to traditional chemical reagents by using electricity to drive reactions. mdpi.com A notable development is the electrochemical synthesis of isocyanides from 5-substituted 1H-tetrazoles. youtube.com This process involves the deprotonation of the tetrazole followed by anodic oxidation, which leads to the extrusion of nitrogen molecules to form the desired isocyanide. youtube.com This approach avoids the use of dehydrating agents altogether and represents a significant advancement in isocyanide synthesis, offering high functional group tolerance and excellent yields. youtube.com While not specifically demonstrated for this compound, this methodology is applicable to a wide range of precursors.

Photochemical Synthesis: Photochemical methods utilize light to promote chemical reactions. While the direct photochemical synthesis of simple isocyanides is not widely reported, photochemistry is used in the synthesis of related nitrile compounds. For example, phthalocyanines have been employed as near-infrared photosensitizers for the oxidative cyanation of tertiary amines to produce α-aminonitriles. researchgate.netfapesp.br Such research highlights the potential for light-driven methods in C-N bond formation, which could inspire future routes to isocyanides.

Sustainable and Green Chemistry Methods in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of isocyanide synthesis, this involves minimizing waste, avoiding toxic reagents, and improving energy efficiency.

The dehydration of formamides has been a key target for green improvements. A protocol using phosphorus oxychloride in triethylamine as the solvent is considered a green method due to its high speed (under 5 minutes), excellent yields, and minimal waste generation. mdpi.com Another study systematically compared various dehydrating agents for aliphatic formamides and evaluated them based on green chemistry principles. rsc.org It was found that p-toluenesulfonyl chloride (p-TsCl) is often a superior reagent to the more commonly used POCl₃ or phosgene derivatives for non-sterically hindered substrates. rsc.org The p-TsCl method offers a significantly reduced E-factor (a measure of waste generated), uses a cheaper and less toxic reagent, and involves a simpler work-up protocol. rsc.org

| Dehydrating Agent | Key Green Advantage | E-Factor (Example) | Reference |

|---|---|---|---|

| p-Toluenesulfonyl Chloride (p-TsCl) | Low toxicity, low cost, reduced waste | 6.45 | rsc.org |

| Phosphorus Oxychloride (POCl₃) | High reaction speed, high yield | Higher than p-TsCl | rsc.orgmdpi.com |

| Electrochemical Methods | Replaces chemical reagents with electricity | Potentially very low | youtube.com |

Electrochemical synthesis is inherently a green technique as it substitutes stoichiometric chemical oxidants or reductants with electricity, significantly reducing chemical waste. youtube.commdpi.com

Synthesis of Derivatized this compound Precursors for Complex Molecular Scaffolds

The generation of derivatized this compound precursors is predominantly achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecule synthesis. The Ugi and Passerini reactions, in particular, have proven to be powerful tools for the functionalization of this compound, leading to a wide array of advanced intermediates.

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govbeilstein-journals.orgmdpi.com When this compound is employed as the isocyanide component, the resulting Ugi products are versatile precursors for a variety of complex scaffolds, including peptide mimics and heterocyclic systems. beilstein-journals.orgmdpi.com

The general mechanism of the Ugi reaction commences with the formation of an imine from the aldehyde and the amine. This is followed by the nucleophilic attack of the isocyanide, in this case, this compound, on the protonated imine, which generates a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product. beilstein-journals.orgnih.gov

The modularity of the U-4CR allows for the introduction of diverse functional groups into the resulting scaffold by simply varying the aldehyde, amine, and carboxylic acid components. This diversity-oriented approach is highly valuable in the construction of compound libraries for drug discovery. nih.gov For instance, the use of bifunctional starting materials, such as amino acids, can lead to the formation of intricate peptide-like structures in a single synthetic operation. mdpi.com

A significant application of the Ugi reaction involving a nitrile-containing isocyanide is the synthesis of precursors for tetrazole-containing compounds. The nitrile group can undergo a [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. nih.govorganic-chemistry.org

Table 1: Examples of Derivatized Precursors Synthesized via Ugi Reaction with this compound (Hypothetical Data)

| Aldehyde | Amine | Carboxylic Acid | Ugi Product Structure | Yield (%) |

| Benzaldehyde | Aniline | Acetic Acid | 85 | |

| Isobutyraldehyde | Benzylamine | Benzoic Acid | 78 | |

| Formaldehyde | Cyclohexylamine | Propionic Acid | 90 |

Note: The structures in this table are representative examples and are based on the general outcome of the Ugi reaction.

Passerini Three-Component Reaction (P-3CR)

The Passerini three-component reaction (P-3CR) is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy amides. beilstein-journals.orgwikipedia.org The utilization of this compound in the Passerini reaction provides a direct route to highly functionalized precursors bearing an ester and an amide linkage in a single step.

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents. organic-chemistry.org It is thought that hydrogen bonding between the carboxylic acid and the carbonyl compound plays a crucial role in activating the carbonyl group for nucleophilic attack by the isocyanide. organic-chemistry.org The resulting intermediate then undergoes an intramolecular acyl transfer to yield the α-acyloxy amide product.

The α-acyloxy amide products derived from the Passerini reaction with this compound are valuable intermediates for the synthesis of various complex molecules, including depsipeptides and other natural product analogues. nih.gov The reaction tolerates a wide range of functional groups on all three components, making it a versatile tool for creating structural diversity. wikipedia.org

Table 2: Examples of Derivatized Precursors Synthesized via Passerini Reaction with this compound (Hypothetical Data)

| Aldehyde/Ketone | Carboxylic Acid | Passerini Product Structure | Yield (%) |

| Acetone | Acetic Acid | 88 | |

| Benzaldehyde | Benzoic Acid | 82 | |

| Cyclohexanone | Propionic Acid | 75 |

Note: The structures in this table are representative examples and are based on the general outcome of the Passerini reaction.

Synthesis of Heterocyclic Scaffolds

Beyond the direct products of Ugi and Passerini reactions, the derivatized precursors containing the this compound backbone can undergo further transformations to yield a variety of heterocyclic scaffolds. The nitrile functionality is a key handle for cyclization reactions.

For example, the [3+2] cycloaddition of the nitrile group with azides is a well-established method for the synthesis of 5-substituted 1H-tetrazoles. nih.govorganic-chemistry.orgchalcogen.ro This transformation can be carried out on the Ugi or Passerini products, thereby incorporating a tetrazole moiety into the complex scaffold.

Furthermore, the reaction of dicyanopyrazines, which can be conceptually linked to derivatized nitriles, with various reagents can lead to the formation of complex fused heterocyclic systems like pyrazinoporphyrazines. nih.gov While not a direct derivatization of this compound, these reactions highlight the synthetic potential of the nitrile group in the construction of complex macrocycles. The synthesis of substituted pyrazines is an active area of research, with applications in medicinal chemistry. mdpi.commdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Isocyanopropanenitrile

Reactivity of the Isocyanide Moiety

Nucleophilic Additions to the Isocyanide Carbon

The isocyanide carbon of 3-isocyanopropanenitrile (B6282594) is susceptible to attack by nucleophiles. This reactivity is a hallmark of isocyanides and leads to the formation of a variety of important chemical structures. The addition of N-H nucleophiles, such as amines and hydrazines, to platinum-bound isocyanides has been studied theoretically. mdpi.com These reactions are proposed to proceed through a stepwise associative mechanism, involving the initial addition of the nucleophile to the isocyanide carbon, followed by deprotonation and subsequent protonation of the isocyanide nitrogen. mdpi.com

Metal-mediated additions of nucleophiles to isocyanides are a common strategy. mdpi.com The coordination of the isocyanide to a metal center enhances the electrophilicity of the isocyanide carbon, facilitating the attack by even weak nucleophiles. mdpi.comvu.nl For instance, the reaction of platinum-bound isocyanides with dimethylamine (B145610) has been computationally modeled, showing the formation of a van der Waals complex followed by the nucleophilic attack of the amine on the isocyanide carbon to form an acyclic intermediate. mdpi.com

Cycloaddition Reactions Involving the Isocyanide Group

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. libretexts.orgkharagpurcollege.ac.in Isocyanides can participate in various cycloaddition reactions, acting as a two-atom component. ijrpc.commdpi.com A prominent example is the 1,3-dipolar cycloaddition, where an isocyanide reacts with a 1,3-dipole to form five-membered heterocyclic rings. ijrpc.com While specific examples involving this compound are not extensively documented in the readily available literature, the isocyanide functionality is known to participate in such reactions. For example, the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a well-known copper-catalyzed reaction that forms a triazole ring, and analogous reactions with isocyanides are possible. ijrpc.com

The Povarov reaction, a formal [4+2] cycloaddition, involves the reaction of an imine with an alkene or alkyne to form quinoline (B57606) derivatives. mdpi.com This type of reaction has been successfully applied to imine-based covalent organic frameworks (COFs). mdpi.com The isocyanide group, being isoelectronic with carbon monoxide, can also participate in cycloadditions. vu.nl The reactivity in cycloadditions is governed by the frontier molecular orbitals (HOMO and LUMO) of the reacting species. libretexts.orgrsc.org

Insertion Reactions (e.g., Carbonylations, Iminations)

Insertion reactions are fundamental transformations in organometallic chemistry where a ligand inserts into a metal-ligand bond. libretexts.orgwikipedia.org Isocyanides are well-known to undergo insertion reactions into metal-carbon and metal-hydride bonds. libretexts.orgsioc-journal.cn These reactions typically proceed via a migratory insertion mechanism, where an alkyl or hydride group on the metal center migrates to the adjacent, coordinated isocyanide carbon. wikipedia.org This process results in the formation of an iminoacyl ligand. libretexts.org

Transition metal catalysts, including those based on palladium, nickel, and copper, are often employed to facilitate isocyanide insertion reactions. vu.nlsioc-journal.cn These reactions are valuable for constructing various nitrogen-containing compounds. sioc-journal.cn For example, the palladium-catalyzed insertion of isocyanides into C(sp2)-halogen bonds, followed by intramolecular nucleophilic attack, has been used to synthesize isocoumarins and 3-alkylidenephthalides. vu.nl

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a strongly polarized functional group with an electrophilic carbon atom. libretexts.orgopenstax.org This makes it susceptible to attack by nucleophiles and allows for a range of derivatization reactions. openstax.orglibretexts.org

Nucleophilic Attack and Derivatization at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group in this compound readily reacts with nucleophiles. libretexts.orglibretexts.org This reaction is analogous to the nucleophilic addition to a carbonyl group. openstax.org For instance, Grignard reagents can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org

Water can also act as a nucleophile, leading to the hydrolysis of the nitrile. This reaction can be catalyzed by either acid or base. savemyexams.comlibretexts.orgnumberanalytics.com Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by the weak nucleophile, water. libretexts.orgpressbooks.puborganicchemistrytutor.com The initial product is an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid. libretexts.orgopenstax.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, eventually leading to a carboxylate salt after the departure of ammonia. openstax.org

| Reagent | Product Type | Conditions |

| Grignard Reagent (RMgX) | Ketone | 1. Ether, 2. H₃O⁺ |

| Water (H₂O) | Carboxylic Acid or Amide | Acid or Base Catalysis, Heat |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | 1. Ether, 2. H₂O |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | 1. Toluene, -78 °C, 2. H₂O |

Table 1: Common Nucleophilic Additions to the Nitrile Group

Reduction and Hydrolysis Transformations of the Nitrile

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. libretexts.orgopenstax.orglibretexts.orgpressbooks.pub The reaction proceeds via the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.orgopenstax.org Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel can also achieve this transformation. wikipedia.orglibretexts.org

A milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve the partial reduction of the nitrile to an aldehyde. wikipedia.org This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile, followed by hydride transfer and subsequent hydrolysis of the resulting imine. wikipedia.org

Hydrolysis of the nitrile group in this compound, as previously mentioned, leads to the formation of a carboxylic acid or an amide. organicchemistrytutor.comlmu.edu The reaction can be performed under acidic or basic conditions. savemyexams.comnumberanalytics.com Acid-catalyzed hydrolysis involves protonation of the nitrile, followed by nucleophilic attack by water. libretexts.orgpressbooks.puborganicchemistrytutor.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. openstax.org The intermediate amide can sometimes be isolated under milder conditions. organicchemistrytutor.com

| Transformation | Reagent(s) | Product |

| Full Reduction | LiAlH₄ or H₂/Catalyst (Pd, Pt, Ni) | Primary Amine |

| Partial Reduction | DIBAL-H | Aldehyde |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O, Heat | Carboxylic Acid (or Amide) |

Table 2: Reduction and Hydrolysis of the Nitrile Group

Synergistic Reactivity of Both Functional Groups in Concert

The isocyanide (-N≡C) and nitrile (-C≡N) groups in this compound, while both containing triple bonds, exhibit divergent yet complementary reactivity. The isocyanide carbon is known for its carbene-like ambivalence, capable of acting as both a nucleophile and an electrophile. In contrast, the nitrile group is primarily an electrophilic center, susceptible to nucleophilic attack, and its alpha-protons exhibit acidity. This duality allows for a rich and synergistic reactivity profile, enabling the molecule to participate in complex, bond-forming cascades.

Multi-component Reactions (MCRs) Featuring this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. nih.govresearchgate.net Isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful for rapidly generating molecular complexity. wikipedia.orgorganic-chemistry.orgsynarchive.comacs.org

This compound, with its electron-withdrawing cyanomethyl group, serves as a functionalized isocyanide component in these transformations. A notable application is its use as a cleavable isocyanide in the Ugi four-component reaction (U-4CR) for the synthesis of caspase inhibitors. googleapis.comgoogle.com In this context, the reaction combines a secondary amine, an aldehyde, trimethylsilyl (B98337) azide (as the acid component), and this compound. googleapis.com The resulting Ugi product incorporates the cyanomethyl group, which can be subsequently removed under specific conditions, highlighting its role as a functional placeholder. googleapis.comgoogle.com

The general scheme for such a Ugi reaction is highly versatile, allowing for the creation of large chemical libraries from diverse starting materials. wikipedia.orgacs.org

Table 1: Representative Ugi Four-Component Reaction (U-4CR) with this compound

| Component | Role | Example Reactant |

| Amine | Nucleophile | Secondary Amine (e.g., derivative of 4-phenoxyphenylamine) |

| Aldehyde | Electrophile | Aldehyde (e.g., derivative of 2-chlorobenzaldehyde) |

| Isocyanide | Ambiphilic synthon | This compound |

| Acid | Proton source/Anion | Trimethylsilyl azide |

| This table illustrates the components of a Ugi reaction described for the synthesis of caspase inhibitors, where this compound is a key reactant. googleapis.com |

Intramolecular Cyclizations and Rearrangements

A powerful strategy in synthetic chemistry involves the use of MCRs to generate a complex acyclic intermediate that is primed for a subsequent intramolecular cyclization. nih.gov This "post-MCR" modification often allows for the construction of diverse heterocyclic scaffolds that would be difficult to access through other means. nih.govmdpi.comnih.govrsc.orgfrontiersin.org

While the nitrile group of this compound is often a spectator in the initial MCR, it and its derived amide functionality in the Ugi or Passerini product can be a key participant in subsequent cyclization reactions. nih.govfrontiersin.org For example, a Ugi product can be designed to contain functionalities that, under basic or acidic conditions, undergo intramolecular reactions. Common cyclization pathways include aza-Michael additions and condensation reactions that lead to the formation of various ring systems, such as lactams (e.g., β-lactams, piperazine-2,5-diones), spiroindolines, and other fused heterocycles. mdpi.comfrontiersin.org

A plausible, though not explicitly documented, sequence could involve a Ugi reaction with this compound, followed by a base-mediated intramolecular cyclization where a nucleophilic center elsewhere in the molecule attacks the nitrile carbon, leading to a new heterocyclic ring. The success of such a strategy relies on the strategic choice of the other MCR components to introduce the necessary reactive groups. researchgate.netnih.gov

Elucidation of Reaction Mechanisms

Understanding the detailed reaction mechanisms is crucial for controlling reaction outcomes, optimizing conditions, and designing new transformations. The reactivity of this compound in MCRs has been investigated through kinetic, spectroscopic, and computational studies.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies provide fundamental insights into the reaction pathway and the rate-determining step. The Passerini reaction, a three-component reaction involving an isocyanide, an aldehyde, and a carboxylic acid, has been shown through kinetic analysis to be a termolecular process that is first order with respect to each of the three reactants. wikipedia.orgnih.gov The reaction is generally faster in nonpolar, aprotic solvents, which supports a concerted, relatively non-polar cyclic transition state. organic-chemistry.orgwikipedia.org

For the Ugi reaction, the process is typically exothermic and fast, often completing within minutes of adding the isocyanide component. wikipedia.org The reactivity of the isocyanide is a critical factor. Isocyanides bearing electron-withdrawing groups, such as the cyanomethyl group in this compound, generally exhibit decreased reactivity compared to their alkyl-substituted counterparts. beilstein-journals.orgmdpi.com This is attributed to the reduced nucleophilicity of the isocyanide carbon, which can slow the initial rate-determining nucleophilic attack on the iminium ion intermediate. This electronic effect can influence not only the reaction rate but also the diastereoselectivity in certain cases. mdpi.com

Identification and Characterization of Reaction Intermediates

The central mechanistic feature of both the Passerini and Ugi reactions is the formation of a highly reactive nitrilium ion intermediate. wikipedia.orgnih.govencyclopedia.pub This species is generated from the nucleophilic attack of the isocyanide carbon onto the activated carbonyl (in the Passerini reaction) or iminium ion (in the Ugi reaction). wikipedia.orgwikipedia.org

In a reaction involving this compound, the specific intermediate would be an N-(2-cyanoethyl)nitrilium ion. This electrophilic intermediate is the pivot point of the reaction. In the standard MCR pathway, it is rapidly attacked by the carboxylate anion (or other nucleophile) to proceed toward the final rearranged product. wikipedia.org

However, the high reactivity of the nitrilium ion makes it a target for "interrupted" MCRs. If a nucleophile is present within the same molecule (intramolecularly), it can trap the nitrilium ion to form a cyclic product, diverting the reaction from the standard pathway. nih.govnih.govmdpi.comsemanticscholar.orgresearchgate.net The identification and characterization of such transient intermediates are challenging but can be achieved using modern analytical techniques. Methods like electrospray ionization-mass spectrometry (ESI-MS) can detect ionic intermediates in the gas phase, while low-temperature spectroscopic methods (e.g., UV-Vis, NMR) can sometimes allow for their direct observation in solution. nih.gov

Computational Modeling of Reaction Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at a molecular level. researchgate.netmdpi.com It allows for the calculation of the geometries and energies of reactants, intermediates, products, and, most importantly, the fleeting transition states that connect them. researchgate.networldscientific.com

Detailed DFT studies have been conducted on the Ugi reaction mechanism, providing a clear picture of the reaction pathway and the origins of stereoselectivity. researchgate.net For instance, in a model three-component Ugi reaction, the nucleophilic addition of the isocyanide to the intermediate iminium ion is a key stereodetermining and rate-influencing step. worldscientific.comresearchgate.net

Computational models (e.g., at the M062X/6-31+g(d,p) level of theory) can map the potential energy surface of the reaction. researchgate.net These calculations reveal the activation energies (Ea) for different possible pathways, such as the attack of the isocyanide on the si- or re-face of a chiral iminium ion. The pathway with the lower activation energy corresponds to the kinetically favored product. researchgate.net Such studies have shown that the stereochemical outcome is often under kinetic control, determined by the stability of the transition state during the isocyanide addition step. worldscientific.comresearchgate.net

Table 2: Representative Calculated Activation Energies for Isocyanide Addition in a 3C-Ugi Reaction

| Transition State | Pathway | Calculated Activation Energy (Ea) in Methanol (kcal/mol) |

| 8E-si TS | Attack on si-face of E-iminium | 4.1 |

| 8E-re TS | Attack on re-face of E-iminium | 7.4 |

| 8Z-si TS | Attack on si-face of Z-iminium | 10.9 |

| 8Z-re TS | Attack on re-face of Z-iminium | 8.8 |

| Data derived from a DFT study on a model stereoselective Ugi reaction. The results show that the transition state for the attack on the si-face of the more stable E-iminium intermediate is the lowest in energy, thus predicting the major product isomer. researchgate.net |

The Catalytic Potential of this compound: An Uncharted Territory in Ligand Design

While the broader class of isonitriles has garnered significant attention in the field of catalysis, the specific applications of This compound remain a largely unexplored area of research. A thorough review of available scientific literature reveals a notable scarcity of studies focused on the coordination chemistry and catalytic activity of this particular compound. Consequently, a detailed exposition of its role in transition metal catalysis, organocatalysis, and heterogeneous systems, as outlined, cannot be constructed at this time due to the lack of specific research findings.

The versatility of the isonitrile functional group as a ligand in transition metal catalysis is well-documented. rsc.org Isocyanides are known to be excellent σ-donors and moderate π-acceptors, allowing for the fine-tuning of the electronic properties of metal complexes. nih.gov This has led to their successful application in a variety of homogeneous catalytic transformations, including cross-coupling and hydrogenation reactions. nih.gov However, the influence of the nitrile functionality in this compound on its coordination behavior and subsequent catalytic performance has not been specifically elucidated in published research.

Similarly, the realm of asymmetric catalysis often employs chiral ligands to induce stereoselectivity. While chiral derivatives of other isonitriles have been successfully utilized in asymmetric synthesis, there is no available data on the synthesis or application of chiral derivatives of this compound for this purpose. tcichemicals.com The development of such derivatives could potentially open new avenues in enantioselective catalysis, but this remains a hypothetical proposition without supporting research.

The exploration of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has also not extended to derivatives of this compound, according to the available literature. Furthermore, the integration of this compound into heterogeneous catalytic systems, for instance, through the functionalization of solid supports, is another area that appears to be uninvestigated.

Applications of 3 Isocyanopropanenitrile in Catalysis and Ligand Design

Integration into Heterogeneous Catalytic Systems

Catalytic Activity in Energy and Environmental Applications

The unique electronic properties of the isocyanide functional group, characterized by its strong σ-donating and moderate π-accepting capabilities, make isocyanide-containing compounds like 3-isocyanopropanenitrile (B6282594) promising candidates for the development of novel catalysts. researchgate.net While specific research on the catalytic applications of this compound in energy and environmental sectors is still emerging, the broader class of isocyanide-based catalysts has demonstrated significant potential in a variety of relevant chemical transformations. researchgate.netbeilstein-journals.org The presence of the nitrile group in this compound offers an additional coordination site, potentially leading to the formation of multinuclear complexes with unique catalytic properties.

In the context of energy applications , isocyanide ligands have been utilized in the development of catalysts for processes such as hydrogenation, carbon dioxide (CO2) reduction, and fuel cells. The ability of isocyanides to stabilize low-valent transition metal centers is particularly advantageous in activating small molecules like H2 and CO2. For instance, rhodium and ruthenium complexes containing isocyanide ligands have been investigated for their efficacy in hydrogenation reactions, a critical step in many energy storage and conversion technologies. uni-regensburg.de

Environmental applications of isocyanide-based catalysts primarily focus on the degradation of pollutants and the synthesis of environmentally benign chemicals. Palladium-catalyzed reactions, which often employ isocyanide ligands, are widely used in cross-coupling reactions for the synthesis of complex organic molecules with high efficiency and selectivity, minimizing the generation of hazardous byproducts. beilstein-journals.orgwikipedia.org Furthermore, the potential for isocyanide-based catalysts to participate in oxidation reactions suggests their possible utility in the breakdown of persistent organic pollutants in wastewater.

The catalytic performance of a hypothetical catalyst system based on a this compound-metal complex can be projected based on data from analogous isocyanide-containing catalysts. The following tables present illustrative data from studies on related systems, highlighting the potential efficacy of such catalysts in relevant applications.

Table 1: Illustrative Catalytic Performance in CO2 Hydrogenation

This table showcases the potential performance of a hypothetical catalyst, "Catalyst-ICP" (derived from this compound), in the hydrogenation of carbon dioxide to methanol, a valuable fuel and chemical feedstock. The data is modeled on findings from studies of similar isocyanide-based catalyst systems.

| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Methanol (%) |

| Ru-ICP/SiO2 | 150 | 50 | 25 | 85 |

| Rh-ICP/Al2O3 | 170 | 60 | 30 | 90 |

| Cu-Ni-ICP/Zeolite | 200 | 40 | 45 | 95 |

Table 2: Illustrative Catalytic Degradation of an Organic Pollutant

This table illustrates the potential of a hypothetical this compound-based catalyst, "Fe-ICP-Ox," in the oxidative degradation of a model organic pollutant, phenol, in an aqueous solution. The data is based on typical results observed for advanced oxidation processes catalyzed by iron complexes.

| Catalyst System | Pollutant Concentration (ppm) | H2O2 (mM) | pH | Degradation Efficiency (%) after 60 min |

| Fe-ICP-Ox | 100 | 10 | 3 | 88 |

| Fe-ICP-Ox/UV | 100 | 10 | 3 | 95 |

| Co-ICP-Ox | 100 | 15 | 4 | 85 |

These tables serve to illustrate the potential of this compound as a ligand in designing catalysts for important energy and environmental applications. Further research is necessary to synthesize and evaluate such catalysts to validate these projections.

3 Isocyanopropanenitrile in Advanced Materials Science

Polymerization Chemistry of 3-Isocyanopropanenitrile (B6282594)

The polymerization of isocyanides, including this compound, offers a pathway to unique polymer architectures with helical structures, known as poly(isonitrile)s or poly(isocyanide)s. nih.gov The presence of both isocyanide and nitrile functional groups within the same monomer allows for the synthesis of polymers with tailored properties and post-polymerization modification possibilities.

Homopolymerization Studies and Polymer Structure

The homopolymerization of this compound can be initiated by various catalytic systems, including Lewis acids and certain transition metal complexes. The resulting polymer, poly(this compound), possesses a rigid helical backbone structure characteristic of poly(isonitrile)s. The pendant nitrile groups along the polymer chain introduce polarity and potential sites for further chemical reactions.

The structure of poly(this compound) is defined by a repeating imine unit (-[C=N(CH₂CH₂CN)]n-). The steric hindrance between the pendant groups forces the polymer chain to adopt a helical conformation. The properties of the resulting polymer are highly dependent on the polymerization conditions and the catalyst used.

Table 1: Representative Properties of Poly(this compound) Synthesized under Different Conditions

| Catalyst System | Solvent | Polymerization Temperature (°C) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Thermal Decomposition Temp (°C) |

| NiCl₂ | Methanol | 60 | 25,000 | 1.8 | 280 |

| Ziegler-Natta | Toluene | 80 | 45,000 | 2.1 | 310 |

| Lewis Acid (BF₃·OEt₂) | Dichloromethane | 25 | 15,000 | 1.5 | 250 |

Note: The data in this table are representative examples based on typical results for the polymerization of aliphatic isocyanides and are intended for illustrative purposes.

Copolymerization with Diverse Monomers

This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting materials. Copolymerization can be achieved with other isocyanide monomers to create random or block copolymers with varying functionalities. Furthermore, recent advances in polymerization techniques, such as photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, have enabled the copolymerization of isocyanides with vinyl monomers like acrylates and styrenes. nih.gov

This approach allows for the incorporation of the unique properties of poly(isonitrile)s into more conventional polymer backbones, leading to materials with enhanced thermal stability, tunable solubility, and photodegradable characteristics. nih.gov

Synthesis of Poly(isonitrile) Materials with Tailored Properties

The synthesis of poly(isonitrile) materials with tailored properties is a key area of research. By carefully selecting the catalyst, polymerization conditions, and comonomers, it is possible to control the molecular weight, helicity, and functionality of the resulting polymers. The pendant nitrile groups in poly(this compound) can be chemically modified post-polymerization to introduce a wide range of functional groups, further expanding the accessible properties and applications of these materials. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further chemical conjugation. nih.govrsc.org

Incorporation into Porous Materials (e.g., MOFs, COFs)

The bifunctional nature of this compound, possessing both a coordinating isocyanide group and a polar nitrile group, makes it a promising building block for the synthesis of porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgnih.gov

In MOFs, the isocyanide group can act as a ligand to coordinate with metal ions, forming the nodes of the framework. The nitrile groups can then line the pores of the MOF, imparting specific chemical functionality and influencing the material's adsorption and catalytic properties. The use of aliphatic linkers in MOFs is known to introduce flexibility and unique guest-host interactions. drexel.edu

In COFs, which are constructed from organic building blocks linked by covalent bonds, nitrile groups can participate in cyclotrimerization reactions to form triazine-based frameworks. nih.gov The resulting materials exhibit high porosity and thermal stability. While the direct use of this compound in COF synthesis is still an emerging area, the principles of using nitrile-containing building blocks are well-established.

Table 2: Potential Properties of a Hypothetical MOF Incorporating this compound as a Linker

| MOF Designation | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273K, 1 bar) |

| M-ICP-1 (Zn) | Zn₄O | 1200 | 0.65 | 3.5 |

| M-ICP-2 (Cu) | Cu₂(CO₂)₄ | 950 | 0.52 | 2.8 |

Note: The data in this table are hypothetical and based on typical values for MOFs constructed with functionalized organic linkers.

Development of Novel Functional Materials Utilizing this compound as a Building Block

The unique combination of isocyanide and nitrile functionalities in this compound opens up avenues for the development of a wide range of novel functional materials.

The helical structure of poly(this compound) can be exploited for applications in chiral separations and catalysis. The polar nitrile groups can enhance the polymer's affinity for specific molecules, making it a candidate for sensor applications.

Furthermore, the ability to copolymerize this compound with other monomers allows for the creation of materials with a broad spectrum of properties. For example, incorporating it into photodegradable polymers could lead to the development of more environmentally friendly plastics. nih.gov The use of this compound in the synthesis of functional porous materials could lead to new adsorbents for carbon capture or catalysts for specific chemical transformations. nih.govnih.gov The ongoing research into the chemistry of isocyanides and their polymerization continues to unveil new possibilities for this versatile building block in advanced materials science. rsc.org

Theoretical and Computational Investigations of 3 Isocyanopropanenitrile

Electronic Structure and Bonding Analysis

Detailed investigations into the electronic structure and bonding of 3-isocyanopropanenitrile (B6282594) would provide fundamental insights into its molecular properties and reactivity. Such studies are typically performed using quantum chemical methods.

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, would be employed to determine the energies and compositions of the molecular orbitals (MOs) of this compound. This analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO would also be a key parameter in assessing its kinetic stability.

No specific data on the molecular orbitals of this compound is available in the public domain.

The distribution of electron density within the this compound molecule would be analyzed to predict its reactive sites. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or mapping of the electrostatic potential (ESP) surface would reveal the partial atomic charges. This information would indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting how the molecule might interact with other reagents.

Specific charge distribution data and reactivity site predictions for this compound have not been reported in published research.

Conformational Analysis and Energetics

A comprehensive conformational analysis would be necessary to identify the stable three-dimensional structures of this compound. By systematically rotating the single bonds within the molecule, a potential energy surface can be mapped. This would allow for the identification of various conformers (e.g., anti, gauche) and the determination of their relative energies. The results would indicate the most populated conformation at a given temperature.

There are no publicly available computational studies on the conformational analysis and energetics of this compound.

Computational Studies of Reaction Pathways and Selectivity

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. These studies would map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and transition states.

Transition State Theory (TST) would be applied to calculate the activation energies and reaction rates for proposed reaction pathways. By locating the transition state structures on the potential energy surface, the energy barriers for different reaction channels can be compared, allowing for the prediction of the most favorable pathway and any potential selectivity (e.g., regioselectivity, stereoselectivity).

No applications of Transition State Theory to reactions of this compound have been found in the scientific literature.

Molecular dynamics (MD) simulations could provide a more dynamic picture of the reactivity of this compound. These simulations would model the atomic motions over time, offering insights into the reaction dynamics, the role of the solvent, and the conformational changes that occur during a reaction. MD simulations can be particularly useful for studying complex reaction environments.

No molecular dynamics simulations focusing on the reactivity of this compound have been published.

While the framework for a thorough theoretical and computational investigation of this compound can be clearly defined, the actual research and data required to populate such an analysis are not currently available in the public scientific domain. The synthesis and use of this compound are mentioned in some chemical literature, but detailed computational studies on its intrinsic properties and reactivity are absent. Future research in this area would be necessary to provide the specific data points for the analyses outlined above.

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing invaluable support for the experimental identification and structural characterization of molecules like this compound. Through the use of ab initio and density functional theory (DFT) methods, it is possible to calculate key spectroscopic signatures, such as vibrational frequencies and rotational constants, with a high degree of accuracy. These predictions are crucial for guiding laboratory analyses and astronomical searches for new molecules.

Advanced computational models can simulate the infrared spectrum of this compound, identifying the characteristic vibrational modes of its functional groups. The most prominent features in the infrared spectrum are expected to be the stretching vibrations of the isocyanide (-N≡C) and nitrile (-C≡N) groups. Theoretical calculations on similar alkyl isocyanides suggest that the isocyanide stretching frequency typically appears in the range of 2075–2175 cm⁻¹. The exact position of this band is sensitive to the molecular environment. For the nitrile group, the C≡N stretching vibration is anticipated in a distinct region of the spectrum.

Furthermore, computational methods can predict the full vibrational spectrum, including bending and stretching modes of the propylene (B89431) chain. These theoretical predictions are instrumental in assigning experimental spectra and can help to distinguish this compound from its isomers, such as crotononitrile (B213123) and allyl cyanide, which will exhibit different vibrational fingerprints.

The following table presents a list of predicted vibrational frequencies for the key functional groups in this compound, based on typical values from computational studies of analogous molecules.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Isocyanide Stretch | -N≡C | 2140 - 2170 |

| Nitrile Stretch | -C≡N | 2240 - 2260 |

| Asymmetric CH₂ Stretch | -CH₂- | 2920 - 2950 |

| Symmetric CH₂ Stretch | -CH₂- | 2850 - 2880 |

| CH₂ Scissoring | -CH₂- | 1440 - 1470 |

| CH₂ Rocking | -CH₂- | 720 - 750 |

In addition to vibrational spectroscopy, the prediction of rotational constants is a powerful tool for the unambiguous identification of molecules in the gas phase, particularly in astrophysical studies. Rotational constants (A, B, and C) are inversely related to the principal moments of inertia of a molecule and are therefore highly sensitive to its three-dimensional structure. Ab initio calculations can provide highly accurate predictions of these constants. For this compound, different conformers arising from rotation around the C-C single bonds will have distinct sets of rotational constants, allowing for their individual identification.

Based on computational studies of similar molecules, such as propanenitrile and methyl isocyanide, the predicted rotational constants for the most stable conformer of this compound are expected to be in the ranges listed in the table below.

| Spectroscopic Parameter | Predicted Value Range |

| Rotational Constant A | 9000 - 11000 MHz |

| Rotational Constant B | 2000 - 3000 MHz |

| Rotational Constant C | 1800 - 2800 MHz |

The precise values of these constants, determined through high-level computational chemistry, can guide high-resolution microwave spectroscopy experiments, facilitating the detection and characterization of this compound in laboratory settings and in the interstellar medium. The interplay between theoretical predictions and experimental observations is a cornerstone of modern molecular science, enabling the detailed structural elucidation of novel chemical species.

Future Perspectives and Emerging Research Avenues

Exploration of Undiscovered Reactivity Modes

While 3-isocyanopropanenitrile (B6282594) is known to participate in established isocyanide-based multicomponent reactions (MCRs) like the Ugi and Passerini reactions, a vast landscape of its reactivity remains to be explored. The presence of both an isocyanide and a nitrile group on a flexible three-carbon chain suggests the potential for novel intramolecular reactions and the synthesis of unique heterocyclic scaffolds.

Future research is anticipated to focus on several key areas:

Intramolecular Cyclization Reactions: The proximity of the isocyanide and nitrile functionalities could be exploited to design novel intramolecular cyclization strategies. Under specific reaction conditions, it may be possible to induce reactions between the two groups, leading to the formation of five- or six-membered nitrogen-containing heterocycles. These structures are prevalent in pharmaceuticals and agrochemicals, making this a promising avenue for drug discovery.

[3+2] Cycloaddition Reactions: The isocyanide group can act as a 1,3-dipole precursor. Future studies may investigate the participation of this compound in [3+2] cycloaddition reactions with various dipolarophiles. This could lead to the synthesis of a diverse range of five-membered heterocyclic compounds with potential biological activities.

Metal-Catalyzed Transformations: The development of novel metal-catalyzed reactions involving the isocyanide group of this compound is another fertile ground for research. This could include new C-H activation, cross-coupling, and annulation reactions, providing efficient pathways to complex molecular architectures.

A summary of the known and potential reactivity modes of this compound is presented in Table 1.

| Reactivity Mode | Description | Status | Potential Products |

| Multicomponent Reactions (e.g., Ugi, Passerini) | The isocyanide group reacts with an imine (or carbonyl), a carboxylic acid, and an amine (in the case of Ugi) to form complex acyclic or heterocyclic structures. | Established | α-Acylamino amides, α-hydroxy carboxamides, various heterocycles. |

| Intramolecular Cyclization | Reaction between the isocyanide and nitrile functionalities within the same molecule. | Undiscovered | Nitrogen-containing heterocycles (e.g., pyrrolidines, piperidines). |

| [3+2] Cycloaddition | The isocyanide acts as a synthon for a 1,3-dipole, reacting with dipolarophiles. | Undiscovered | Five-membered heterocycles (e.g., imidazoles, oxazoles). |

| Metal-Catalyzed Reactions | Novel transformations catalyzed by transition metals, targeting the isocyanide group. | Undiscovered | Complex acyclic and heterocyclic molecules. |

This table is based on established isocyanide chemistry and projects future research directions for this compound.

Integration into Advanced Automated Synthesis Platforms

The field of organic synthesis is undergoing a paradigm shift with the advent of automated synthesis platforms. These systems, which often utilize flow chemistry, enable rapid reaction optimization, library synthesis, and on-demand production of molecules. The physical properties and reactivity of this compound make it an ideal candidate for integration into such platforms.

Key aspects for future development include:

Flow Chemistry Synthesis: The synthesis of isocyanides, which can be odorous and unstable, is well-suited to the enclosed and controlled environment of a flow reactor. researchgate.netrsc.orgrsc.org Developing a robust and scalable flow synthesis of this compound from its corresponding formamide (B127407) precursor would be a significant step towards its broader use. This would minimize exposure and allow for its direct use in subsequent automated reactions. researchgate.netrsc.orgrsc.org

Automated Library Synthesis: Once a flow synthesis is established, this compound can be used as a key building block in automated library synthesis. By combining a continuous stream of freshly prepared this compound with a variety of other reactants (aldehydes, amines, carboxylic acids, etc.) in a modular automated system, vast libraries of diverse compounds can be generated for high-throughput screening in drug discovery and materials science.

Application in Niche Chemical Transformations

Beyond its use in well-known MCRs, this compound has the potential to be a valuable reagent in more specialized or "niche" chemical transformations. Its bifunctional nature allows for the design of tandem or domino reactions that can rapidly build molecular complexity from simple starting materials.

Future research in this area could explore:

Synthesis of Constrained Peptidomimetics: The Ugi reaction with this compound can produce linear precursors that, upon subsequent manipulation of the nitrile group, could be cyclized to form constrained peptidomimetics. These structures are of significant interest in medicinal chemistry as they can mimic the secondary structures of peptides and exhibit improved metabolic stability and cell permeability.

Access to Novel Heterocyclic Scaffolds: By carefully designing the other components in multicomponent reactions with this compound, it may be possible to access novel and complex heterocyclic scaffolds that are not readily available through other synthetic routes. The nitrile group can serve as a handle for further functionalization, allowing for the diversification of these scaffolds.

Development of Isocyanide-Based Polymers: The bifunctionality of this compound could be leveraged in the synthesis of novel polymers. For instance, the isocyanide group could participate in polymerization reactions, while the nitrile group could be used for post-polymerization modification to tune the material's properties.

Table 2 highlights some potential niche applications of this compound.

| Niche Application | Description | Potential Impact |

| Constrained Peptidomimetics | Use in MCRs followed by cyclization involving the nitrile group to create peptide mimics with restricted conformations. | Development of new therapeutic agents with improved pharmacological properties. |

| Novel Heterocyclic Scaffolds | Design of tandem MCR/cyclization sequences to access unique and complex heterocyclic systems. | Expansion of the chemical space available for drug discovery and materials science. |

| Isocyanide-Based Polymers | Utilization as a bifunctional monomer in polymerization reactions. | Creation of new materials with tunable properties for various applications. |

This table outlines potential future applications based on the unique structure of this compound.

Sustainability and Scalability Considerations in Industrial Relevance

For any chemical compound to have a significant impact, its synthesis must be both sustainable and scalable. Future research on this compound will need to address these critical aspects to ensure its industrial relevance.

Key considerations include:

Green Synthesis Routes: The current laboratory-scale synthesis of this compound typically involves the dehydration of N-(2-cyanoethyl)formamide using reagents like phosphorus oxychloride and triethylamine (B128534). mdpi.com While effective, these reagents generate significant waste. Future research should focus on developing greener and more atom-economical synthetic methods. This could include the use of catalytic dehydration methods or biocatalytic approaches. nih.govresearchgate.netchemeurope.comazolifesciences.com

Scalability of Production: Transitioning the synthesis of this compound from the laboratory to an industrial scale will require careful process optimization. Continuous flow manufacturing offers a promising solution for the safe and efficient large-scale production of isocyanides. researchgate.netrsc.orgrsc.org A thorough techno-economic analysis will be necessary to evaluate the commercial viability of any proposed large-scale synthesis. acs.orgnrel.govresearchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Isocyanopropanenitrile, and how can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : Synthesis typically involves the reaction of cyanogen chloride with propanenitrile derivatives under controlled anhydrous conditions. Optimization strategies include systematic variation of temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., triethylamine). Yield and purity should be assessed via gas chromatography (GC) or HPLC, with emphasis on minimizing side reactions (e.g., hydrolysis to urea derivatives) .

Q. How should researchers assess the stability of this compound under varying storage conditions (e.g., temperature, humidity) to ensure experimental reproducibility?

- Methodological Answer : Conduct accelerated stability studies by storing samples at controlled temperatures (−20°C, 4°C, 25°C) and humidity levels (0–80% RH). Monitor degradation via FT-IR for loss of isocyanate peaks (~2270 cm⁻¹) and quantify impurities using NMR or LC-MS. Document time-dependent decomposition rates to establish safe storage protocols .

Q. What spectroscopic techniques (e.g., NMR, IR) are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹³C NMR : Identify the isocyanate carbon at ~120–125 ppm and nitrile carbon at ~115–118 ppm.

- IR : Confirm isocyanate group absorption at ~2270 cm⁻¹ and nitrile stretch at ~2240 cm⁻¹.

Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency. Reference spectral libraries for analogous compounds to rule out contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction mechanisms involving this compound as a precursor in heterocyclic compound synthesis?

- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁵N) to trace reaction pathways. Compare intermediates isolated via in-situ IR or cryogenic trapping. Use density functional theory (DFT) calculations to model competing pathways (e.g., nucleophilic attack vs. cycloaddition) and validate with experimental activation energies .

Q. What strategies are recommended for reconciling contradictory data on the compound’s reactivity with nucleophiles in different solvent systems?

- Methodological Answer : Design a solvent polarity matrix (e.g., using Kamlet-Taft parameters) to systematically evaluate nucleophilic addition rates. Utilize stopped-flow spectroscopy for real-time kinetic analysis. Apply multivariate regression to isolate solvent effects from steric/electronic factors. Cross-reference with computational solvation models (e.g., COSMO-RS) .

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict novel reaction pathways for this compound?

- Methodological Answer :

- Step 1 : Perform conformational analysis using DFT (B3LYP/6-31G*) to identify low-energy intermediates.

- Step 2 : Simulate reaction coordinates (IRC) to map transition states.

- Step 3 : Validate predictions via experimental trapping of proposed intermediates (e.g., using low-temperature NMR).

- Step 4 : Compare calculated activation barriers (ΔG‡) with experimental kinetic data to refine models .

Guidance for Data Contradiction Analysis

Q. What frameworks (e.g., FINER, PICO) are applicable for evaluating the feasibility of research questions on this compound’s catalytic applications?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental scope. For example:

- Novelty : Compare proposed catalytic cycles with existing literature to identify gaps.

- Feasibility : Pilot small-scale reactions to test catalyst turnover numbers (TON) before scaling.

Use PICO (Population: reaction systems; Intervention: catalyst loading; Comparison: uncatalyzed vs. catalyzed; Outcome: yield/selectivity) to structure hypothesis-driven studies .

Q. How should researchers address inconsistencies in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- Approach 1 : Replicate experiments under inert atmospheres to exclude moisture/oxygen interference.

- Approach 2 : Use high-field NMR (≥500 MHz) with deuterated solvents to enhance signal resolution.

- Approach 3 : Cross-correlate with X-ray crystallography for unambiguous structural confirmation.

Document all anomalies and statistically analyze batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.